ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C31H33N3O4S2 and its molecular weight is 575.74. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an indole moiety, which is a common structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which could be potential targets of this compound .
Mode of action
The specific mode of action would depend on the compound’s targets. For example, indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For example, the presence of the indole moiety could influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, indole derivatives with antiviral activity could inhibit viral replication .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the presence of other molecules could affect the compound’s binding to its targets .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4S2/c1-4-38-31(37)28-23-9-7-11-25(23)40-30(28)33-27(35)18-39-26-17-34(24-10-6-5-8-22(24)26)15-14-32-29(36)21-13-12-19(2)20(3)16-21/h5-6,8,10,12-13,16-17H,4,7,9,11,14-15,18H2,1-3H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSWQJXYRRMKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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